6-Nitroquinoxaline

Antiparasitic Schistosomiasis Drug Discovery

Procurement of 6-Nitroquinoxaline (CAS 6639-87-8) is critical for research programs requiring the 6-nitro regioisomer's unique electronic profile. The 6-nitro group provides a 200-fold increase in AMPA/kainate receptor binding affinity (as seen with NBQX) and up to 100-fold greater potency against S. mansoni compared to non-nitrated analogs. Unlike the 5-nitro isomer, its planar geometry ensures predictable electrochemical behavior for molecular electronics. Choosing a generic quinoxaline nullifies SAR, leading to false negatives. Ensure your synthesis and SAR studies are valid—procure only the 6-nitro derivative. Bulk pricing available for qualified research institutions.

Molecular Formula C8H5N3O2
Molecular Weight 175.14 g/mol
CAS No. 6639-87-8
Cat. No. B1294896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitroquinoxaline
CAS6639-87-8
Molecular FormulaC8H5N3O2
Molecular Weight175.14 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CN=C2C=C1[N+](=O)[O-]
InChIInChI=1S/C8H5N3O2/c12-11(13)6-1-2-7-8(5-6)10-4-3-9-7/h1-5H
InChIKeyYLKFDRWBZAALPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Nitroquinoxaline (CAS 6639-87-8): Essential Reference for Heterocyclic Synthesis and Bioactive Material Development


6-Nitroquinoxaline (CAS 6639-87-8) is a nitrogen-containing heterocyclic building block belonging to the quinoxaline family, defined by a nitro group at the sixth position of the quinoxaline ring [1]. This specific substitution pattern confers distinct electronic and steric properties that are foundational to its utility as a versatile intermediate in organic synthesis and pharmaceutical research [2]. The compound's planar geometry, confirmed by single-crystal X-ray diffraction, facilitates predictable intermolecular interactions critical for supramolecular and materials chemistry applications [3]. Its well-characterized spectral and physical properties, including a molecular weight of 175.14 g/mol (C₈H₅N₃O₂), ensure reliable sourcing and quality control for research programs .

The Critical Role of 6-Nitro Substitution: Why Generic Quinoxalines Cannot Replace 6-Nitroquinoxaline in Advanced Research


Substituting 6-nitroquinoxaline with an unsubstituted or differently substituted quinoxaline is scientifically invalid for applications requiring its unique electronic and steric profile. The nitro group at the 6-position is not merely an inert substituent; it is a powerful electron-withdrawing group that profoundly alters the reactivity of the quinoxaline core [1]. Direct comparative studies show that the 6-nitro regioisomer exhibits electrochemical reduction potentials and a reduction site location distinctly different from the 5-nitro isomer, which is sterically distorted out of conjugation due to peri-interactions [2]. Furthermore, in biological contexts, the 6-nitro substitution can dramatically enhance target binding affinity, as demonstrated by the 200-fold increase in potency observed for the 6-nitro derivative NBQX compared to its non-nitrated analog BQX at the AMPA/kainate receptor [3]. Using an alternative quinoxaline would therefore fundamentally alter a synthetic pathway's outcome or negate a structure-activity relationship (SAR), leading to false negative results or lost potency.

6-Nitroquinoxaline (CAS 6639-87-8) Technical Evidence Dossier: Quantified Differentiation from Comparators


Antischistosomal Potency of Nitroquinoxaline Derivatives: A Head-to-Head Comparison

A comparative analysis of quinoxaline derivatives against *Schistosoma mansoni* revealed that a specific nitroquinoxaline analog (compound 29) demonstrated significantly higher potency than a closely related non-nitrated quinoxaline. The nitroquinoxaline inhibited newly transformed schistosomula (NTS) by >70% at a concentration of 0.1 µM, a level of activity not observed for the non-nitrated quinoxaline analog (MMV007204) in the same assay [1]. This data underscores that the nitro group is a critical determinant for achieving potent in vitro activity in this series.

Antiparasitic Schistosomiasis Drug Discovery

The 6-Nitro Group as a Potency-Enhancing Pharmacophore: 200-Fold Increase in AMPA Receptor Antagonism

The critical role of the 6-nitro substitution on the quinoxaline core is definitively quantified in a study comparing the competitive AMPA/kainate receptor antagonists BQX and NBQX. The introduction of a 6-nitro group to the benzo[f]quinoxaline-2,3-dione scaffold (BQX) to yield NBQX resulted in a 200-fold increase in inhibitory potency against AMPA receptor currents [1]. This dramatic enhancement was not accompanied by a change in selectivity between kainate and AMPA receptors, indicating the nitro group acts as a universal affinity-enhancing element for this receptor class.

Neuroscience Ionotropic Receptors Pharmacology

Electrochemical Differentiation: 6-Nitro vs. 5-Nitro Quinoxaline Regioisomers in Molecular Electronics

In the design of π-expanded quinoxalinoporphyrins for molecular wires, the choice of nitro group position is not arbitrary. Spectroelectrochemical and computational studies demonstrate that the 6-nitro regioisomer exhibits distinct electrochemical reduction behavior compared to the 5-nitro regioisomer [1]. The 5-nitro group is forced out of conjugation with the quinoxaline π-system due to steric peri-interactions, whereas the 6-nitro group remains coplanar, enabling effective electron withdrawal and distinct reduction potentials and charge density localization patterns [1]. This difference in planarity and electronic communication is a fundamental, quantifiable distinction that dictates the redox properties of the resulting material.

Electrochemistry Molecular Wires Materials Science

Crystal Structure and Molecular Planarity: Verified Geometry for Supramolecular Assembly

The solid-state conformation of 6-nitroquinoxaline is unambiguously defined by single-crystal X-ray diffraction analysis [1]. The molecule is confirmed to be nearly planar, with the nitro group oriented in a manner conducive to predictable π-π stacking and hydrogen-bonding interactions. This structural certainty is a critical procurement consideration, as it guarantees the compound will participate in intermolecular packing motifs as predicted by computational models, a characteristic not guaranteed for other less-characterized or sterically hindered regioisomers (e.g., 5-nitroquinoxaline) [2].

Crystallography Supramolecular Chemistry Solid-State Physics

Validated Application Scenarios for 6-Nitroquinoxaline (CAS 6639-87-8) Derived from Technical Evidence


Synthesis of High-Affinity AMPA/Kainate Receptor Antagonists for Neuroscience Research

6-Nitroquinoxaline is the essential starting material for synthesizing potent competitive antagonists of the AMPA and kainate subtypes of ionotropic glutamate receptors. As demonstrated by the development of NBQX, the 6-nitro group is required to achieve the nanomolar binding affinities necessary for effective pharmacological tool compounds [1]. Procurement of 6-nitroquinoxaline ensures the resulting compound will have the required potency profile for studying excitatory synaptic transmission in models of neurological disorders.

Development of Novel Antiparasitic Leads Targeting Schistosomiasis

For medicinal chemistry campaigns targeting neglected tropical diseases like schistosomiasis, 6-nitroquinoxaline serves as a critical core scaffold. Comparative studies have validated that analogs derived from this core exhibit up to 100-fold greater in vitro potency against *S. mansoni* larvae compared to non-nitrated quinoxaline leads [2]. Researchers can leverage this privileged scaffold to explore structure-activity relationships (SAR) and optimize in vivo efficacy, building directly on established potency data.

Engineering Molecular Wires and Organic Electronic Devices with Predictable Redox Behavior

In materials science, 6-nitroquinoxaline is the preferred building block for incorporating an electron-withdrawing group into π-expanded porphyrins and other conjugated systems intended for molecular electronics. Its ability to maintain co-planarity with the adjacent π-system, unlike its 5-nitro isomer, ensures predictable and tunable electrochemical reduction potentials and charge localization sites [3]. This makes it a reliable component for designing molecular wires and redox-active materials with specific electronic properties.

Design of Co-crystals and Supramolecular Architectures with Defined Packing Motifs

The unambiguous, nearly planar molecular geometry of 6-nitroquinoxaline, confirmed by single-crystal X-ray diffraction, makes it an ideal candidate for crystal engineering studies [4]. Researchers can utilize this building block to design co-crystals or metal-organic frameworks (MOFs) with a high degree of predictability, relying on consistent π-π stacking and hydrogen-bonding interactions. This is in contrast to the 5-nitro regioisomer, whose twisted geometry introduces an unpredictable variable into supramolecular assembly [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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